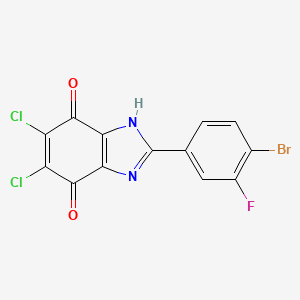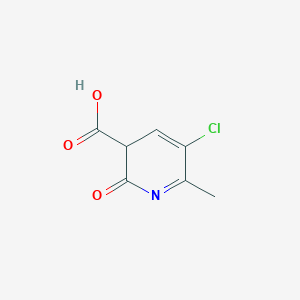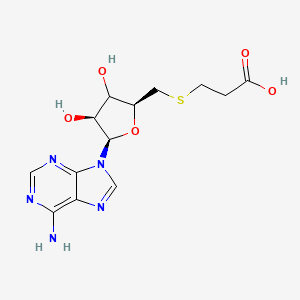
SARS-CoV-2-IN-78
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-78 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication and infection process. The development of this compound is a response to the urgent need for effective treatments to combat the COVID-19 pandemic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-78 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups to enhance its activity and specificity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity. This involves:
Optimization of reaction conditions: to maximize yield and minimize by-products.
Use of continuous flow reactors: to enhance reaction efficiency.
Implementation of stringent quality control measures: to ensure the final product meets regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: SARS-CoV-2-IN-78 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity.
Applications De Recherche Scientifique
SARS-CoV-2-IN-78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication and its interactions with cellular proteins.
Medicine: Explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
Mécanisme D'action
The mechanism of action of SARS-CoV-2-IN-78 involves targeting specific proteins and pathways essential for the viral replication process. The compound binds to the active site of viral enzymes, inhibiting their activity and preventing the virus from replicating. Key molecular targets include:
Viral proteases: Enzymes responsible for processing viral polyproteins.
RNA-dependent RNA polymerase: Enzyme involved in viral RNA synthesis.
Host cell receptors: Proteins on the host cell surface that facilitate viral entry.
Comparaison Avec Des Composés Similaires
- Remdesivir
- Favipiravir
- Molnupiravir
- Lopinavir
- Ritonavir
SARS-CoV-2-IN-78 stands out due to its specific targeting of viral proteases and its potential for higher efficacy and lower resistance development compared to other compounds.
Propriétés
Formule moléculaire |
C13H17N5O5S |
|---|---|
Poids moléculaire |
355.37 g/mol |
Nom IUPAC |
3-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17N5O5S/c14-11-8-12(16-4-15-11)18(5-17-8)13-10(22)9(21)6(23-13)3-24-2-1-7(19)20/h4-6,9-10,13,21-22H,1-3H2,(H,19,20)(H2,14,15,16)/t6-,9?,10+,13-/m1/s1 |
Clé InChI |
JXYJDRSYWXIEQE-IQNOZHCOSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CSCCC(=O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(=O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



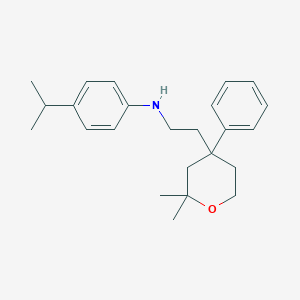
![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)
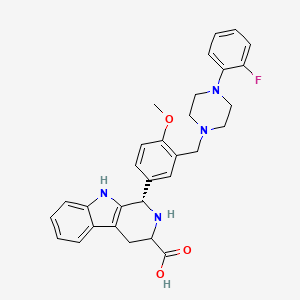

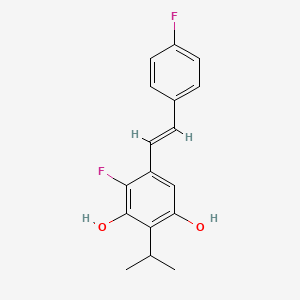

![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)

